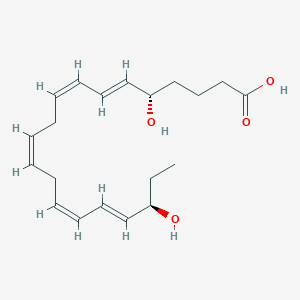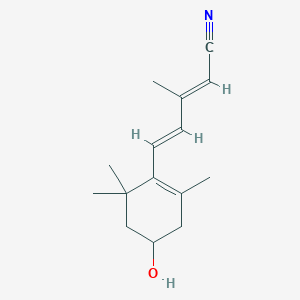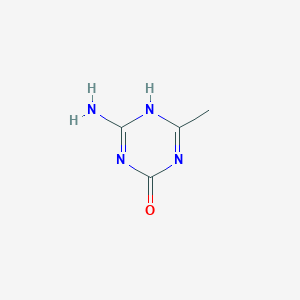![molecular formula C8H5ClO2S2 B144125 Benzo[b]thiophene-5-sulfonyl chloride CAS No. 128852-05-1](/img/structure/B144125.png)
Benzo[b]thiophene-5-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[b]thiophene-5-sulfonyl chloride is a chemical compound with the molecular formula C8H5ClO2S2 and a molecular weight of 232.71 g/mol . It is a derivative of benzo[b]thiophene, a heterocyclic compound containing a sulfur atom. This compound is primarily used in research and industrial applications due to its reactivity and versatility in chemical synthesis.
Mechanism of Action
Target of Action
Benzo[b]thiophene derivatives are key constituents of emitters, semiconductors, and photosensitizers for organic optoelectronic devices .
Mode of Action
Benzo[b]thiophene-5-sulfonyl chloride is synthesized from aryne precursors and alkynyl sulfides . The compound interacts with its targets through an aryne reaction with alkynyl sulfides, leading to the formation of benzo[b]thiophenes . This interaction results in a wide range of 3-substituted benzothiophenes .
Biochemical Pathways
Benzo[b]thiophene derivatives are known to play a significant role in various research fields, including pharmaceutical sciences and materials chemistry .
Result of Action
Benzo[b]thiophene derivatives are known to be crucial players for functional materials due to their air-stability and commercial availability .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzo[b]thiophene-5-sulfonyl chloride can be synthesized through various methods. One common approach involves the sulfonation of benzo[b]thiophene followed by chlorination. The sulfonation is typically carried out using sulfur trioxide or chlorosulfonic acid, while the chlorination step involves the use of thionyl chloride or phosphorus pentachloride .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale sulfonation and chlorination processes. These methods are optimized for high yield and purity, ensuring the compound meets the stringent requirements for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions: Benzo[b]thiophene-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions include sulfonamides, sulfonate esters, and thiols, depending on the nucleophile used in the substitution reactions .
Scientific Research Applications
Benzo[b]thiophene-5-sulfonyl chloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Benzo[b]thiophene-2-sulfonyl chloride
- Benzo[b]thiophene-3-sulfonyl chloride
- Thiophene-2-sulfonyl chloride
Comparison: Benzo[b]thiophene-5-sulfonyl chloride is unique due to its specific substitution pattern on the benzo[b]thiophene ring, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in specific synthetic applications where other sulfonyl chlorides may not be as effective .
Properties
IUPAC Name |
1-benzothiophene-5-sulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClO2S2/c9-13(10,11)7-1-2-8-6(5-7)3-4-12-8/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBTJHYDVNAYQMM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CS2)C=C1S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-chloro-2-fluoro-N-[2-(4-nitrophenyl)ethyl]acetamide](/img/structure/B144042.png)












![1,3,3-Trimethyl-7-oxabicyclo[4.1.0]heptane-2-carbonitrile](/img/structure/B144070.png)
